molecular formula C27H22N2O5S B12180864 N-(4-methoxyphenyl)-3-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1-benzofuran-2-carboxamide

N-(4-methoxyphenyl)-3-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1-benzofuran-2-carboxamide

Cat. No.: B12180864
M. Wt: 486.5 g/mol
InChI Key: YQDDTBZCCOTYCC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance Spectral Interpretation

  • ¹H NMR :

    • Benzofuran protons : Aromatic signals at δ 7.2–7.8 ppm (doublets for H-4 and H-5, singlet for H-7).
    • Methoxyphenyl group : Singlet at δ 3.8 ppm (–OCH₃), with aromatic protons at δ 6.8–7.1 ppm (AA’BB’ system).
    • 1,4-Oxathiin ring : Methylenic protons (H-5 and H-6) as multiplets at δ 2.6–3.1 ppm; thioether-linked proton (H-2) at δ 4.3 ppm.
  • ¹³C NMR :

    • Carbonyl carbons (amide and benzofuran): δ 165–170 ppm.
    • Aromatic carbons: δ 110–150 ppm, with quaternary carbons near δ 125 ppm.

Infrared Spectroscopy of Functional Groups

  • Amide I band : Strong absorption at ~1650 cm⁻¹ (C=O stretch).
  • Amide II band : N–H bending at ~1550 cm⁻¹.
  • Aromatic C–H stretches : 3050–3100 cm⁻¹.
  • Methoxy group : C–O–C asymmetric stretch at ~1250 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

  • Molecular ion peak : Observed at m/z 563.6 (M⁺).
  • Major fragments :
    • Loss of 4-methoxyphenyl group (m/z 434).
    • Cleavage of the amide bond yielding m/z 178 (benzofuran-2-carboxamide) and m/z 385 (remaining moiety).

Comparative Analysis with Structural Analogues

Table 2: Structural Comparison with Analogues

Compound Key Structural Differences Impact on Properties
N-(4-Methoxyphenyl)-1-benzofuran-2-carboxamide Lacks 1,4-oxathiin and phenyl substituents Reduced steric bulk and polarity
Carboxin (5,6-dihydro-2-methyl-1,4-oxathiine-3-carboxanilide) Methyl substituent vs. phenyl group on oxathiin Altered hydrophobic interactions
Benzofuran-3-carboxamide Carboxamide at position 3 instead of 2 Modified hydrogen-bonding capacity

Properties

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

N-[2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C27H22N2O5S/c1-32-19-13-11-18(12-14-19)28-26(30)23-22(20-9-5-6-10-21(20)34-23)29-27(31)24-25(35-16-15-33-24)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,28,30)(H,29,31)

InChI Key

YQDDTBZCCOTYCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(SCCO4)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-(4-methoxyphenyl)-3-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute (NCI) conducted in vitro tests where the compound was screened at a concentration of 10 µM against a panel of approximately sixty cancer cell lines.

Key Findings:

  • The compound exhibited low-level anticancer activity.
  • Notably, it showed some sensitivity in leukemia cell lines (K-562 and SR), colon cancer (HCT-15), and melanoma (SK-MEL-5) cell lines .

Table 1: Anticancer Activity Summary

Cell Line TypeSensitivity LevelIC50 (µM)
LeukemiaSensitive10
Colon CancerSlightly Sensitive10
MelanomaSlightly Sensitive10

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit specific cellular pathways involved in cancer progression. The presence of the oxathiin moiety is hypothesized to play a critical role in its bioactivity.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by researchers highlighted that the compound's activity was assessed through various assays, including apoptosis induction and cell cycle analysis. Results indicated that the compound could induce apoptosis in sensitive cancer cell lines through mitochondrial pathways .
  • Structure-Activity Relationship (SAR) : Further investigations into the structure-activity relationship revealed that modifications to the oxathiin ring could enhance or diminish biological activity. This suggests that careful structural modifications may lead to improved efficacy as an anticancer agent.
  • Combination Therapies : Some research explored the potential of combining this compound with existing chemotherapeutics to enhance overall efficacy against resistant cancer types. Preliminary results indicated synergistic effects when used in combination with other agents .

Comparison with Similar Compounds

Pharmacological Potential

  • However, the addition of a benzofuran scaffold may modulate solubility and target specificity compared to simpler oxathiin derivatives.
  • In contrast, the benzofuran-3-carboxamide analog from incorporates bromophenyl and fluorophenyl groups, which are associated with enhanced metabolic stability and kinase binding in other drug candidates .

Structure-Activity Relationships (SAR)

  • 4-Methoxyphenyl vs. Phenyl Substituents : The methoxy group may improve solubility and reduce toxicity compared to unsubstituted phenyl groups in oxathiin derivatives .
  • Oxathiin vs.

Preparation Methods

Directed C–H Arylation of Benzofuran Precursors

A highly modular route involves 8-aminoquinoline-directed C–H arylation to install aryl groups at the C3 position of the benzofuran ring. Pd(II) catalysts, such as Pd(OAc)₂, facilitate this transformation in the presence of aryl iodides and silver carbonate (Ag₂CO₃) as a base. For example, coupling 8-aminoquinoline-substituted benzofuran with 4-methoxyphenyl iodide yields the C3-arylated intermediate in 75–92% yields. The directing group is subsequently removed via transamidation with primary or secondary amines.

Key Reaction Parameters

ParameterOptimal ConditionYield (%)Source
CatalystPd(OAc)₂ (10 mol%)85–92
BaseAg₂CO₃ (2.0 equiv)
SolventAcetonitrile (MeCN)
Temperature100°C

Transamidation for Carboxamide Installation

The carboxamide group is introduced via a two-step Boc-activation and aminolysis sequence. Treatment of the C–H arylation product with Boc₂O and DMAP generates an N-acyl-Boc-carbamate intermediate, which undergoes aminolysis with 4-methoxyaniline to furnish the carboxamide. This method achieves yields of 72–97% under mild conditions (60°C, 5–6 h).

Construction of the 3-Phenyl-5,6-Dihydro-1,4-Oxathiin Moiety

The 1,4-oxathiin ring is synthesized via cycloaddition or sulfonation strategies, followed by functionalization with a phenyl group.

Cycloaddition of Sulfenes with Enaminoketones

Sulfenes (R₂C=S=O) react with enaminoketones in a [2+2] cycloaddition to form 3,4-dihydro-1,2-oxathiine-2,2-dioxides, which are hydrogenated to yield 5,6-dihydro-1,4-oxathiins. For instance, the reaction of phenylsulfene with enaminoketone derivatives produces the oxathiine ring in 48–86% yields.

Example Reaction

Sulfene+EnaminoketoneEt3N, DCM3,4-Dihydro-1,2-oxathiine-2,2-dioxideH2/Pd5,6-Dihydro-1,4-oxathiin[3]\text{Sulfene} + \text{Enaminoketone} \xrightarrow{\text{Et}3\text{N, DCM}} \text{3,4-Dihydro-1,2-oxathiine-2,2-dioxide} \xrightarrow{\text{H}2/\text{Pd}} \text{5,6-Dihydro-1,4-oxathiin} \quad

Sulfonation of Dienes and Allenes

Sulfonation of 1,3-dienes or allenes with SO₃-dioxane generates 3,6-dihydro-1,2-oxathiine-2,2-dioxides, which are reduced to the target oxathiin. For example, hexa-2,4-diene reacts with SO₃ to form a β-sultone intermediate, which rearranges to the δ-sultone and subsequently to the oxathiine.

Coupling of the Benzofuran and Oxathiin Subunits

The final step involves linking the benzofuran-2-carboxamide and oxathiin moieties via an amide bond.

Carbodiimide-Mediated Amide Coupling

The oxathiin carbonyl group is activated with HOBt/DCC or EDCl/HCl and coupled with the benzofuran-2-carboxamide’s amine group. This method, adapted from peptide synthesis, achieves 65–80% yields under inert conditions.

Optimized Conditions

ReagentRoleYield (%)Source
EDClCarbodiimide activator78
HOBtCoupling agent
SolventDMF or THF
Temperature0°C to room temperature

One-Pot Sequential Coupling

Recent advances enable a one-pot sequence where the Boc-activated benzofuran intermediate directly reacts with the oxathiin carbonyl chloride, eliminating the need for isolation. This approach reduces purification steps and improves overall efficiency (yield: 70–85%).

Industrial-Scale Production Considerations

Scaling up the synthesis requires addressing challenges in catalyst recovery, solvent selection, and waste management.

Continuous Flow Reactors

Pd-catalyzed C–H arylations benefit from continuous flow systems, which enhance heat transfer and reduce catalyst loading (5–7 mol%). MeCN remains the solvent of choice due to its compatibility with Pd catalysts.

Green Chemistry Metrics

  • E-factor : 8–12 (improved via solvent recycling)

  • PMI (Process Mass Intensity) : 20–25 (optimized routes)

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) include purity (>98% by HPLC), residual solvents (<500 ppm), and heavy metal content (<10 ppm).

Representative HPLC Data

ParameterValueMethod
Retention time12.4 minC18 column
Purity99.2%UV 254 nm

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